molecular formula C22H21NO7 B013682 Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside CAS No. 97276-95-4

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside

Cat. No. B013682
CAS RN: 97276-95-4
M. Wt: 411.4 g/mol
InChI Key: LDLANDFJIIDMRD-CKKKZXOWSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside involves several chemical reactions including glycosylation, selective protection and deprotection of functional groups, and the introduction of specific substituents to the glucopyranoside skeleton. For instance, Garden et al. (2001) described the synthesis of methyl 4,6- O -benzylidene-2,3-bis- O -(organostannylmethyl)-α-d-glucopyranosides, which are prepared from methyl 4,6- O -benzylidene-α- d -glucopyranoside using organotin compounds, showcasing the versatility of the compound in organometallic chemistry (Garden et al., 2001).

Molecular Structure Analysis

The molecular structure of derivatives of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside and their complexes can be elucidated using various spectroscopic methods including NMR and X-ray crystallography. For example, the crystal structure of methyl 4,6-O-benzylidene-2,3-O-dibutylstannylene-α-D-glucopyranoside, a related compound, was determined, revealing a dimeric structure linked by a four-membered 1,3-dioxa-2,4-distannetane ring (Cameron et al., 1992).

Chemical Reactions and Properties

The chemical reactivity of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside derivatives involves various types of reactions such as glycosylation, acetylation, and selective functional group transformations. These reactions are fundamental in modifying the compound for specific applications and studying its chemical behavior under different conditions.

Physical Properties Analysis

The physical properties of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in synthesis and material science. These properties can influence the compound's behavior in reaction conditions and its suitability for various chemical processes.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside derivatives, are determined by their functional groups and molecular structure. Understanding these properties is essential for designing new synthetic routes and for the application of these compounds in complex chemical syntheses.

Scientific Research Applications

  • Synthesis of Novel Compounds : Acetylation of methyl 4,6-O-benzylidene-2-deoxy-2-nitro--D-glucopyranoside with acetic anhydride-pyridine leads to the formation of novel compounds (Sakakibara & Sudoh, 1978).

  • Pharmaceutical Applications : The compound can be prepared from 3-deoxy-3-nitro derivatives with sodium nitrite, suggesting potential in pharmaceutical applications (Sakakibara & Sudoh, 1976).

  • Synthesis of Glycosides : Derivatives of 2-amino-3-O-D-1-carboxyethyl)-2-deoxy-D-glucopyranose (muramic acid) were synthesized, highlighting the compound's relevance in glycoside synthesis (Jeanloz, Walker, & Sinaỹ, 1968).

  • Synthesis of Glycoproteins : An efficient glycosylation method for the synthesis of complex glycoproteins has been demonstrated, using derivatives of this compound (Lönn, 1985).

  • Potential in Anti-Inflammatory Agents : A novel glycoside lactone derivative with a 2-C-unsaturated diester substituent, derived from this compound, offers potential as a novel anti-inflammatory agent (Zhang, Du, Liu, & Zhu, 2001).

  • Synthesis of Vaccines : The compound has been used in the synthesis of oligosaccharides incorporating the X-antigenic structure, which may serve as potential vaccines against X-linked diseases (Jain & Matta, 1992).

Safety And Hazards

Limited information is available regarding the safety profile of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside. Researchers should conduct thorough toxicity studies to assess its safety for potential therapeutic use .

properties

IUPAC Name

2-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-27-22-16(23-19(25)13-9-5-6-10-14(13)20(23)26)17(24)18-15(29-22)11-28-21(30-18)12-7-3-2-4-8-12/h2-10,15-18,21-22,24H,11H2,1H3/t15-,16-,17-,18-,21?,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLANDFJIIDMRD-CKKKZXOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Eris, R Hevey, M Silbermann, S Rabbani… - … Characterization of the … - edoc.unibas.ch
Anti-adhesive glycomimetics have emerged as a promising alternative to conventional antibiotics for the treatment of urinary tract infections (UTIs). Known as FimH antagonists, these …
Number of citations: 2 edoc.unibas.ch

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